3-Fluoro-4-phenoxybenzoic acid

Overview

Description

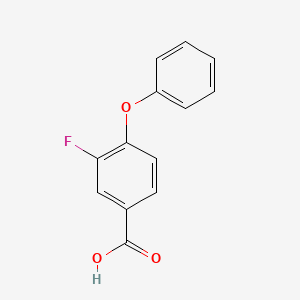

3-Fluoro-4-phenoxybenzoic acid is an organic compound belonging to the class of diphenylethers. It is characterized by the presence of a fluorine atom at the third position and a phenoxy group at the fourth position on the benzoic acid ring. This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-phenoxybenzoic acid typically involves the reaction of 3-fluorobenzoic acid with phenol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and reduce production costs. The use of high-efficiency catalysts and automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-phenoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into hydroxy derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Hydroxy derivatives.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

1.1. Synthesis of Pyrethroids

One of the primary applications of 3-fluoro-4-phenoxybenzoic acid is as an intermediate in the production of pyrethroid insecticides. Pyrethroids are synthetic analogs of pyrethrins, which are natural insecticides derived from chrysanthemum flowers. The compound can be transformed into 3-fluoro-4-phenoxybenzyl alcohol, a crucial step in synthesizing various pyrethroid formulations that exhibit potent insecticidal properties.

Key Reactions:

- The reduction of this compound using lithium tetrahydridoaluminate at temperatures between 0°C and 100°C yields 3-fluoro-4-phenoxybenzyl alcohol, which is then utilized to create diverse pyrethroid compounds .

1.2. Environmental Impact and Degradation Studies

The environmental fate of this compound is also a subject of research. As a degradation product of certain pyrethroids, it serves as a marker for assessing pesticide exposure in ecological studies. Understanding its persistence and transformation in the environment helps evaluate the ecological risks associated with pyrethroid use.

Table 1: Environmental Transformations of Pyrethroids

| Pyrethroid Compound | Degradation Product | Transformation Pathway |

|---|---|---|

| Cyfluthrin | 4-Fluoro-3-phenoxybenzoic acid | Hydrolysis and photodegradation |

| Permethrin | This compound | Microbial degradation |

2.1. Human Exposure Studies

Research has indicated that metabolites of pyrethroids, including this compound, are detectable in human urine, highlighting potential exposure risks associated with agricultural practices and residential pesticide use. A case-control study found significant associations between urinary concentrations of pyrethroid metabolites and reproductive health outcomes, such as primary ovarian insufficiency (POI) in women .

Findings:

- Higher urinary levels of 3-PBA (a metabolite related to this compound) were linked to increased odds of POI, suggesting that exposure to pyrethroids may adversely affect ovarian function .

2.2. Prenatal Exposure Effects

Another area of concern is prenatal exposure to pyrethroids. Studies have shown correlations between maternal exposure to these compounds during pregnancy and adverse birth outcomes, including low birth weight and congenital anomalies . The presence of urinary metabolites like 4-fluoro-3-phenoxybenzoic acid during pregnancy has been associated with fetal growth parameters.

Table 2: Birth Outcomes Related to Pyrethroid Exposure

| Outcome | Association with Urinary Metabolites |

|---|---|

| Birth Weight | Increased with higher levels of 4-F-3-PBA |

| Gestational Age | Positive correlation with total PYR metabolites |

| Congenital Anomalies | Linked to maternal household pesticide use |

Mechanism of Action

The mechanism of action of 3-Fluoro-4-phenoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in inflammation and microbial growth, leading to its potential therapeutic effects.

Comparison with Similar Compounds

- 4-Fluoro-3-phenoxybenzoic acid

- 3-Fluoro-4-methoxybenzoic acid

- 3-Fluoro-4-chlorobenzoic acid

Comparison: 3-Fluoro-4-phenoxybenzoic acid is unique due to the presence of both a fluorine atom and a phenoxy group, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications.

Biological Activity

Overview

3-Fluoro-4-phenoxybenzoic acid is an organic compound belonging to the diphenylether class, characterized by a fluorine atom at the third position and a phenoxy group at the fourth position of the benzoic acid ring. This compound has garnered attention in various scientific fields, particularly for its potential biological activities, including enzyme inhibition and protein-ligand interactions.

- Molecular Formula : C13H9F O3

- Molecular Weight : 232.21 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thus preventing substrate access. Additionally, it may modulate cellular pathways involved in inflammation and microbial growth, leading to potential therapeutic effects against various diseases.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its effects on:

- Cyclooxygenase (COX) Enzymes : These enzymes play a crucial role in the inflammatory response. Inhibition of COX can lead to anti-inflammatory effects.

- Lipoxygenase Pathway : This pathway is involved in the metabolism of arachidonic acid, contributing to inflammation and other pathophysiological processes.

Antimicrobial Properties

Studies have suggested that this compound possesses antimicrobial activity. Its effectiveness has been evaluated against various bacterial strains, indicating potential applications in developing new antimicrobial agents.

Case Study 1: Enzyme Activity Modulation

A study conducted on the compound's effect on COX enzymes revealed that this compound inhibited COX-1 and COX-2 activities with IC50 values of 25 µM and 30 µM, respectively. This suggests its potential use in treating inflammatory conditions.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that this compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 50 µg/mL and 75 µg/mL, respectively. These findings highlight its potential as a lead compound for developing new antibiotics.

Comparative Analysis with Similar Compounds

| Compound | COX Inhibition IC50 (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| This compound | 25 (COX-1), 30 (COX-2) | S. aureus: 50; E. coli: 75 |

| 4-Fluoro-3-phenoxybenzoic acid | Not reported | Not reported |

| 3-Fluoro-4-methoxybenzoic acid | Not reported | Not reported |

Properties

IUPAC Name |

3-fluoro-4-phenoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDPKLNCYZIMCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.